molecular formula C11H15ClN2O4S B13637743 (S)-2-Amino-3-(4-(vinylsulfonamido)phenyl)propanoic acid hydrochloride

(S)-2-Amino-3-(4-(vinylsulfonamido)phenyl)propanoic acid hydrochloride

Cat. No.: B13637743
M. Wt: 306.77 g/mol
InChI Key: RPCSFTDXVDVBBL-PPHPATTJSA-N
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Description

(S)-2-Amino-3-(4-(vinylsulfonamido)phenyl)propanoic acid hydrochloride is a compound of significant interest in organic chemistry and medicinal research. This compound features a vinyl sulfonamide group, which is known for its electrophilic properties, making it valuable in targeted protein modification and inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the direct sulfonylation of olefins and alkynes . Another approach involves the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. The use of mild oxidative conditions to induce the elimination of an α-selenoether masking group is one such method . This approach complements traditional synthetic methods and typically yields the desired product in high purity without requiring extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-(vinylsulfonamido)phenyl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The vinyl sulfonamide group can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the sulfonamide group.

    Substitution: The compound can participate in substitution reactions, particularly at the vinyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions often occur under mild conditions to preserve the integrity of the vinyl sulfonamide group .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl sulfonamide group can lead to the formation of sulfonic acids, while reduction can yield sulfonamides.

Scientific Research Applications

(S)-2-Amino-3-(4-(vinylsulfonamido)phenyl)propanoic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-(vinylsulfonamido)phenyl)propanoic acid hydrochloride involves the irreversible modification of target proteins. The vinyl sulfonamide group reacts with nucleophilic residues, such as cysteine, in the active site of enzymes, leading to the formation of a covalent bond . This modification can inhibit the enzyme’s activity, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-3-(4-(vinylsulfonamido)phenyl)propanoic acid hydrochloride is unique due to its combination of an amino acid backbone with a vinyl sulfonamide group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile tool in scientific research.

Properties

Molecular Formula

C11H15ClN2O4S

Molecular Weight

306.77 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(ethenylsulfonylamino)phenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C11H14N2O4S.ClH/c1-2-18(16,17)13-9-5-3-8(4-6-9)7-10(12)11(14)15;/h2-6,10,13H,1,7,12H2,(H,14,15);1H/t10-;/m0./s1

InChI Key

RPCSFTDXVDVBBL-PPHPATTJSA-N

Isomeric SMILES

C=CS(=O)(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

C=CS(=O)(=O)NC1=CC=C(C=C1)CC(C(=O)O)N.Cl

Origin of Product

United States

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